Cas no 936247-35-7 (5-Chloro-2-nitropyridin-3-ol)

5-Chloro-2-nitropyridin-3-ol structure
5-Chloro-2-nitropyridin-3-ol structure
Product Name:5-Chloro-2-nitropyridin-3-ol
Numéro CAS:936247-35-7
Le MF:C5H3ClN2O3
Mégawatts:174.541919946671
MDL:MFCD18259798
CID:1122181
PubChem ID:18765698
Update Time:2025-06-11

5-Chloro-2-nitropyridin-3-ol Propriétés chimiques et physiques

Nom et identifiant

    • 5-chloro-2-nitro-3-Pyridinol
    • 5-chloro-2-nitropyridin-3-ol
    • 5-chloro-2-nitro-pyridine-3-ol
    • 5-Chloro-2-nitro-3-pyridinol (ACI)
    • SY117406
    • MFCD18259798
    • SCHEMBL2340132
    • XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • AS-50221
    • DA-00614
    • CS-0157364
    • 936247-35-7
    • AKOS027393597
    • O11402
    • 5-Chloro-2-nitropyridin-3-ol
    • MDL: MFCD18259798
    • Piscine à noyau: 1S/C5H3ClN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
    • La clé Inchi: XRSYKYYBXLVPAJ-UHFFFAOYSA-N
    • Sourire: [O-][N+](C1C(O)=CC(Cl)=CN=1)=O

Propriétés calculées

  • Qualité précise: 173.9832197g/mol
  • Masse isotopique unique: 173.9832197g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 1
  • Complexité: 160
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.8
  • Surface topologique des pôles: 78.9Ų

5-Chloro-2-nitropyridin-3-ol PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A029010268-250mg
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
250mg
$970.20 2023-08-31
Alichem
A029010268-1g
5-Chloro-3-hydroxy-2-nitropyridine
936247-35-7 95%
1g
$2808.15 2023-08-31
TRC
C596983-50mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
50mg
$ 50.00 2022-06-06
TRC
C596983-100mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
100mg
$ 65.00 2022-06-06
TRC
C596983-500mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7
500mg
$ 210.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
¥1,368.90 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C899981-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
¥684.00 2022-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-200mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
200mg
585.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-1g
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
1g
1404.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YA630-250mg
5-Chloro-2-nitropyridin-3-ol
936247-35-7 97%
250mg
1064CNY 2021-05-07

5-Chloro-2-nitropyridin-3-ol Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  0 °C; 30 min
Référence
Preparation of heteroaryl-substituted imidazo[1,2-a]pyridines and their use
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Référence
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and uses thereof
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Référence
Preparation of enantiomers of the N-(2-amino-5-fluoro-2-methylpentyl)-8-[(2,6-difluorobenzyl)oxy]-2-methylimidazo[1,2-a]pyridine-3-carboxamide and their di- and trifluoro derivatives for the treatment of cardiovascular diseases
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Référence
Amino-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Référence
Preparation of hydroxy-substituted imidazo[1,2-a]pyridinecarboxamides and their use as soluble guanylate cyclase stimulants
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  3 h, 5 °C → rt
Référence
Preparation of N-(heteroaryl)-sulfonamide derivatives useful as S100 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Référence
Preparation of 6-chloro-substituted imidazo[1,2-a]pyridino-3-carboxamides and use thereof as guanylate cyclase stimulators
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Référence
Preparation of cyano-substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
Référence
Preparation of substituted imidazo[1,2-a]pyridinecarboxamides and their use
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Référence
Preparation of 3-(pyrimidin-2-yl)imidazo[1,2-a]pyridines as cardiovascular agents
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ;  30 min, cooled
Référence
Preparation of aryl- and heteroaryl-substituted imidazo[1,2-a]pyridine-3-carboxamides useful in treating and/or preventing cardiovascular diseases
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  30 min, cooled
Référence
Preparation of 3-aryl-substituted imidazo[1,2-a]pyridines and the use thereof
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  cooled; 30 min
Référence
Carboxy-substituted imidazo[1,2-a]pyridinecarboxamides as soluble guanylate cyclase stimulators and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  5 °C; 3 h, 5 °C → rt
1.2 Reagents: Water ;  cooled
Référence
Preparation of pyridine derivatives as glucokinase activators
, World Intellectual Property Organization, , ,

5-Chloro-2-nitropyridin-3-ol Raw materials

5-Chloro-2-nitropyridin-3-ol Preparation Products

5-Chloro-2-nitropyridin-3-ol Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
Numéro de commande:A1193388
État des stocks:in Stock
Quantité:5.0g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:21
Prix ($):397.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:936247-35-7)5-Chloro-2-nitropyridin-3-ol
A1193388
Pureté:99%
Quantité:5.0g
Prix ($):397.0
Courriel